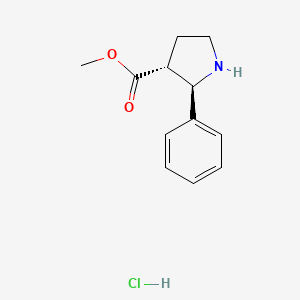

trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride

Description

trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a phenyl group at the 2-position and a methyl ester at the 3-position of the pyrrolidine ring, with a trans-configuration of substituents. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKLJEPTGBTACR-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN[C@H]1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 2-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the methyl ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : Research indicates that trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride may serve as a lead compound in drug development. Its interactions with biological systems suggest potential therapeutic properties, particularly in targeting specific biological pathways .

- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly dopaminergic and serotonergic pathways. These interactions are crucial for understanding its potential applications in treating neurological disorders .

- Antimalarial Activity : Similar compounds within the pyrrolidine class have shown promise as antimalarial agents, indicating that this compound might have similar applications pending further investigation .

Biological Studies

- Model Compound : It is utilized as a model compound to explore the behavior of pyrrolidine derivatives within biological contexts. This can help elucidate the mechanisms of action of similar structures in various biological systems .

- Receptor Interaction Studies : The compound's ability to interact with specific receptors or enzymes is under investigation. These studies aim to understand how it modulates receptor activity and influences downstream signaling pathways, which is essential for assessing its therapeutic efficacy .

Industrial Applications

In addition to its research applications, this compound is valuable in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties facilitate the production of high-value chemical products, making it an important compound in industrial chemistry .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticonvulsant Activity : Preliminary findings suggest that this compound may exhibit anticonvulsant properties, warranting further exploration in neurological research .

- Synthesis Pathways : Research into various synthesis methods has revealed multiple pathways for producing this compound, each yielding different derivatives that may possess unique biological activities .

Mechanism of Action

The mechanism of action of trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position :

- The target compound features a phenyl group at position 2 of the pyrrolidine ring.

- Analogs HI-2024 and HI-2039 () have 4-(3-fluorophenyl) and 4-(4-fluorophenyl) groups, respectively, altering steric and electronic properties.

- QD-5256 substitutes the pyrrolidine ring with a cyclohexane system , significantly modifying ring strain and conformational flexibility.

Salt Form :

Physicochemical Properties

Purity :

Solubility :

- Hydrochloride salts (target, QD-5256) are expected to have higher water solubility than free-base analogs (HI-2024, HI-2039).

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Halogenation : Fluorine in HI-2024/2039 increases lipophilicity and metabolic stability, a trade-off against the target’s simpler phenyl group.

Salt Form : Hydrochloride derivatives are preferable for applications requiring enhanced solubility, though free bases (HI-2024/2039) might be better suited for lipid membrane penetration.

Purity Trends : Higher purity in fluorinated pyrrolidines (96%) vs. cyclohexane derivatives (95%) suggests ring system complexity impacts synthetic efficiency.

Biological Activity

trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative that has garnered attention in biological and medicinal chemistry due to its potential therapeutic properties and its role as a building block for more complex molecules. This article explores the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrrolidine ring substituted with a phenyl group and a carboxylate moiety, which contributes to its biological activity.

The mechanism of action of this compound involves its interaction with various biological macromolecules, such as enzymes and receptors. It is hypothesized that the compound binds to specific molecular targets, modulating their activity and leading to various biochemical effects. The exact pathways depend on the biological system being studied.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Neurological Disorders : The compound is being investigated for its role in developing drugs targeting neurological conditions, particularly those involving neurotransmitter systems.

- Enzyme Inhibition : Studies have shown that derivatives of pyrrolidine can act as potent inhibitors of specific enzymes, which may be beneficial in treating diseases where these enzymes play a critical role .

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Study : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on dopaminergic receptors. Results indicated that the compound significantly increased dopamine receptor activity, suggesting its potential use in treating disorders like Parkinson's disease .

- Enzyme Interaction Analysis : Research highlighted in the Journal of Biological Chemistry demonstrated that this compound could inhibit the enzyme MTAP (5'-methylthioadenosine phosphorylase) effectively. This inhibition was linked to reduced biofilm formation in Escherichia coli, showcasing its antibacterial properties .

Q & A

Q. What are the common synthetic routes for preparing trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride, and how can reaction efficiency be optimized?

The compound is typically synthesized via multi-step protocols involving esterification, cyclization, or palladium-catalyzed cross-coupling reactions. For example, bromination of precursor esters followed by amine-mediated cyclization (e.g., using cyclohexylamine) can yield pyrrolidine derivatives . Optimization includes adjusting reaction parameters such as temperature (e.g., 100–125°C for Heck-type reactions), solvent polarity, and catalyst loading (e.g., 0.016–0.017 g catalyst per gram product) to improve yield and minimize side reactions .

Q. What analytical methods are recommended for structural characterization of this compound?

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the trans-configuration .

- Spectroscopy : Employ -NMR to verify the phenyl and pyrrolidine proton environments (e.g., singlets at δ 2.73–2.88 for aziridine derivatives) and FT-IR to identify ester carbonyl stretches (~1700 cm) .

- Mass spectrometry : Confirm molecular weight via high-resolution MS, particularly for hydrochloride salt forms .

Q. How can purity be ensured during purification, especially for the hydrochloride salt form?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between freebase and hydrochloride forms .

- Chromatography : Optimize flash column chromatography with silica gel and gradients of ethyl acetate/hexane. For polar impurities, reverse-phase HPLC (C18 column, methanol/water mobile phase) is effective .

Advanced Research Questions

Q. How do reaction conditions (e.g., halobenzene selection) impact the environmental footprint of synthesizing this compound?

Substituting bromobenzene with iodobenzene in Heck-like reactions reduces energy consumption (e.g., 100°C vs. 125°C) and reaction time (1 h vs. 28 h). However, iodobenzene may increase total environmental impact due to lower yields (81% vs. 85%) and higher catalyst demand (0.0171 g vs. 0.0163 g per gram product). Lifecycle assessments should balance energy savings against yield penalties .

Q. What strategies are effective for isotopic labeling (e.g., deuterium) to study metabolic or mechanistic pathways?

Deuterium-labeled analogs can be synthesized via bromination of deuterated aldehydes (e.g., benzaldehyde-d) followed by esterification and cyclization. This approach preserves stereochemistry and enables tracking in pharmacokinetic studies. NMR analysis of deuterated aziridine intermediates (e.g., δ 2.88 singlets) confirms successful labeling .

Q. How can chiral resolution be achieved for enantiomerically pure forms of this compound?

Q. What are the stability considerations for long-term storage of the hydrochloride salt?

Store under inert conditions (argon) at –20°C to prevent hygroscopic degradation. Monitor via periodic HPLC-UV (λ = 254 nm) to detect hydrolytic byproducts (e.g., free carboxylic acid forms) .

Q. How can computational methods aid in predicting reactivity or optimizing synthetic protocols?

Density Functional Theory (DFT) calculations can model transition states for cyclization or cross-coupling steps, guiding catalyst selection (e.g., Pd(OAc) vs. ligand-assisted systems). Molecular docking may also predict biological interactions if the compound is a pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.